4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of certain enzymes, including carbonic anhydrase IX and XII. These enzymes are overexpressed in cancer cells and play a crucial role in the growth and survival of cancer cells. Inhibition of these enzymes leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. Additionally, it has been reported to exhibit low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is its potential as a selective anticancer agent. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for further development. However, one of the limitations is its complex synthesis method, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide. One potential direction is the optimization of its synthesis method to improve scalability and reduce costs. Another direction is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to investigate its potential applications in other fields, such as neurology and immunology.
Conclusion:
In conclusion, 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a promising compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its complex synthesis method, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development. Further studies are needed to optimize its synthesis method, develop more potent analogs, and investigate its potential applications in other fields.
Synthesemethoden
The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-cyclohexyl-N-methylsulfamide and 4-aminobenzamide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. Additionally, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLTYONTCJLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.